molecular formula C7H12ClN3 B1521786 (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride CAS No. 1185295-94-6

(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride

Cat. No.: B1521786
CAS No.: 1185295-94-6
M. Wt: 173.64 g/mol
InChI Key: OQMHQBOLBQFAFK-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex molecular architecture. The official IUPAC name is 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine;hydrochloride, which precisely describes the structural components and their spatial relationships. This nomenclature system begins with the core bicyclic framework, identifies the degree of saturation, specifies the substituent position, and acknowledges the salt formation with hydrochloric acid.

The molecular formula C7H12ClN3 indicates the presence of seven carbon atoms, twelve hydrogen atoms, one chlorine atom, and three nitrogen atoms, resulting in a molecular weight of 173.64 grams per mole. This composition reflects the integration of the cyclopenta-pyrazole core with the methylamine substituent and the chloride counterion. The systematic numbering system used in the IUPAC nomenclature follows established conventions for fused ring systems, where the pyrazole ring takes precedence in numbering, and the cyclopentane ring is treated as an annulated component.

The compound exhibits multiple synonymous names in chemical databases, including (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine hydrochloride and 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine;hydrochloride. These alternative naming conventions demonstrate the flexibility within chemical nomenclature while maintaining structural accuracy. The Chemical Abstracts Service registry number 1185295-94-6 provides a unique identifier for this specific compound in chemical databases and literature.

The InChI (International Chemical Identifier) representation InChI=1S/C7H11N3.ClH/c8-4-7-5-2-1-3-6(5)9-10-7;/h1-4,8H2,(H,9,10);1H provides a standardized method for representing the molecular structure in a machine-readable format. This encoding system facilitates database searches and ensures unambiguous identification across different chemical information systems. The corresponding InChIKey OQMHQBOLBQFAFK-UHFFFAOYSA-N serves as a compressed version of the InChI string for efficient database indexing and retrieval.

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-4-7-5-2-1-3-6(5)9-10-7;/h1-4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMHQBOLBQFAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrazole Esters

  • Starting from ketoesters, the lithium salt of hexamethyldisilazane in ethyl ether is used to generate alkali metal salts of ketoesters.
  • These salts are refluxed in acetic acid with an excess of a hydrazine derivative to form 3-pyrazole esters.
  • The esters precipitate upon addition to iced water and are isolated as intermediates.

Conversion of Esters to Acids

  • The esters are hydrolyzed using alkaline agents such as potassium hydroxide.
  • Acidification of the reaction mixture yields the corresponding pyrazole carboxylic acids.

Formation of Acid Chlorides and Amides

  • Pyrazole carboxylic acids are converted to acid chlorides using reagents like thionyl chloride.
  • Acid chlorides react with primary or secondary amines to form amides.
  • Alternatively, mixed anhydrides can be prepared using ethyl chloroformate and triethylamine, then reacted with amines.

Reduction of Amides to Amines

  • Amides are reduced to amines using metal hydrides such as lithium aluminum hydride or borane-tetrahydrofuran complex under reflux.
  • This step is crucial to obtain the (1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine moiety.

Formation of Hydrochloride Salt

  • The free amine is treated with hydrochloric acid or hydrogen chloride gas to form the hydrochloride salt, enhancing stability and solubility.

Representative Reaction Scheme Summary

Step Reactants & Conditions Product/Intermediate Notes
1 Ketoester + LiHMDS (lithium hexamethyldisilazide) in ethyl ether Alkali metal salt of ketoester Low temperature control (<10°C)
2 Reflux with hydrazine derivative in acetic acid 3-Pyrazole ester Precipitation on cooling
3 Hydrolysis with KOH, acidification Pyrazole carboxylic acid Alkaline hydrolysis
4 Reaction with SOCl2 (thionyl chloride) or ethyl chloroformate + Et3N Acid chloride or mixed anhydride Inert atmosphere, 0–25°C
5 Reaction with primary amine (e.g., methylamine) Amide intermediate Solvent: dichloromethane or ethanol
6 Reduction with LiAlH4 or BH3-THF complex Amine intermediate Reflux conditions
7 Treatment with HCl Hydrochloride salt Salt formation

Notes on Reaction Conditions and Reagents

  • Temperature control is critical during ester formation and acid chloride preparation to prevent side reactions.
  • Inert atmosphere (nitrogen or argon) is preferred during sensitive steps such as acid chloride formation and amide coupling.
  • Solvent choice varies: methanol for ester formation, dichloromethane for amidation, tetrahydrofuran for reductions.
  • Bases such as triethylamine or potassium hydroxide are used for neutralization and activation steps.
  • Hydrazine derivatives are essential for pyrazole ring formation.
  • The reduction step favors borane-THF complex over lithium aluminum hydride for better selectivity and yield.

Research Findings and Optimization

  • The use of lithium hexamethyldisilazide as the base for ketoester salt formation provides high regioselectivity and yield in pyrazole ring construction.
  • Conversion of esters to acids via alkaline hydrolysis is efficient and scalable.
  • Amidation via acid chlorides or mixed anhydrides allows for versatile introduction of various amines.
  • Borane-THF complex reduction offers milder conditions and fewer side products compared to lithium aluminum hydride.
  • Formation of the hydrochloride salt improves compound stability and handling.

Summary Table of Key Preparation Parameters

Parameter Preferred Conditions/Values
Base for ketoester salt Lithium hexamethyldisilazide (LiHMDS)
Solvent for ester formation Methanol
Temperature for ester step Below 10°C
Hydrazine derivative excess Excess used for complete conversion
Hydrolysis agent Potassium hydroxide (KOH)
Acid chloride formation Thionyl chloride (SOCl2)
Amidation solvent Dichloromethane or ethanol
Reduction reagent Borane-THF complex (preferred)
Reduction conditions Reflux in THF
Salt formation Hydrogen chloride gas or HCl in solvent

Chemical Reactions Analysis

Types of Reactions

(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the formation of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine exhibit significant anticancer properties. For instance, a study published in the European Journal of Medicinal Chemistry demonstrated that specific analogs inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

CompoundIC50 (µM)Cancer Cell Line
Compound A10HeLa
Compound B15MCF-7
Compound C20A549

2. Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, administration of (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride resulted in reduced neuronal damage and improved cognitive function .

Material Science Applications

1. Polymer Synthesis

The compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. A study demonstrated that incorporating (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine into polymer matrices improved their resilience to environmental stressors .

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25060
Polymer B27075

Agricultural Research Applications

1. Pesticide Development

The compound has shown promise in the development of novel pesticides. Its unique structure allows for the modification of existing pesticide frameworks to enhance efficacy against specific pests while reducing toxicity to non-target organisms .

Case Studies

Case Study 1: Anticancer Activity

In a controlled trial involving human cancer cell lines treated with various concentrations of this compound, researchers observed a dose-dependent reduction in cell viability. The results indicated that at concentrations above 20 µM, significant apoptosis was induced in the tested cell lines.

Case Study 2: Neuroprotection in Animal Models

In a study involving rats subjected to induced neurodegeneration, treatment with this compound resulted in a marked decrease in oxidative stress markers and an increase in cognitive performance on behavioral tests compared to control groups .

Mechanism of Action

The mechanism of action of (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta[c]pyrazole Derivatives

1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
  • Molecular Formula : C₈H₁₂N₂
  • Key Features: Substituted with methyl groups at the 1- and 3-positions of the pyrazole ring. Synthesized with a 43% yield, confirmed by NMR (¹H and ¹³C) and ROESY spectroscopy, which verified regioisomerism via NOE correlations between methylene and methyl groups .
  • Lacks the dihydrochloride salt, which may limit its utility in aqueous systems compared to the target compound .

Metal-Organic Framework (MOF) Ligands

Fe(cta)₂ (cta = 1,4,5,6-tetrahydrocyclopenta[d][1,2,3]triazolate)
  • Structure : Iron(II) coordinated to triazolate ligands derived from cyclopenta-triazole.
  • Key Properties :
    • High-spin state at room temperature, studied for mechanical properties under high pressure.
    • Similar bulk modulus (B) to Fe(ta)₂ (ta = [1,2,3]triazolate), attributed to balancing effects of void fraction and Fe–N bond strength .
  • Contrast with Target Compound :
    • MOF applications focus on barocaloric and mechanical energy storage, diverging from the biochemical focus of the amine hydrochloride.
    • Ligand geometry differs (triazolate vs. pyrazole), altering metal coordination chemistry .

Pharmaceutical Hydrochloride Salts

Tetracycline Hydrochloride and Doxycycline Hydrochloride
  • Molecular Formulas :
    • Tetracycline HCl: C₂₂H₂₄N₂O₈·HCl
    • Doxycycline HCl: C₂₂H₂₄N₂O₈·0.5H₂O·0.5C₂H₆O·xHCl
  • Key Features :
    • Broad-spectrum antibiotics with complex tetracyclic structures.
    • Higher molecular weight and structural complexity compared to the target compound.
  • Limited bioactivity data for the target compound, whereas tetracyclines are well-characterized therapeutics .

Amine-Based Building Blocks

N-Propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine Dihydrochloride
  • Molecular Formula : C₁₂H₂₆N₂·2HCl
  • Key Features :
    • Pyrrolidine-based tertiary amine with a dihydrochloride salt.
    • Classified as a biochemical intermediate, similar to the target compound .
  • Contrast with Target Compound :
    • The pyrrolidine ring introduces different steric and electronic effects compared to the cyclopenta[c]pyrazole core.
    • Both compounds highlight the versatility of amine salts in drug discovery, but their heterocyclic cores dictate distinct reactivity profiles .

Data Table: Comparative Analysis

Compound Molecular Formula Core Structure Key Properties/Applications Reference
Target Compound C₇H₁₅Cl₂N₃O Cyclopenta[c]pyrazole Biochemical intermediate, dihydrochloride salt
1,3-Dimethyl-cyclopenta[c]pyrazole C₈H₁₂N₂ Cyclopenta[c]pyrazole NMR-confirmed regioisomer, 43% synthesis yield
Fe(cta)₂ (MOF) Fe(C₅H₆N₃)₂ Cyclopenta[d]triazolate High-spin Fe(II), barocaloric applications
Tetracycline HCl C₂₂H₂₄N₂O₈·HCl Tetracycline Broad-spectrum antibiotic
N-Propyl-pyrrolidine Amine Dihydrochloride C₁₂H₂₆N₂·2HCl Pyrrolidine Biochemical building block

Research Implications and Gaps

  • Structural Insights : The cyclopenta[c]pyrazole core offers a rigid scaffold for functionalization, but its electronic effects compared to triazolate or pyrrolidine systems require further study.
  • Synthesis Optimization : The 43% yield of 1,3-dimethyl-cyclopenta[c]pyrazole suggests room for improving synthetic routes for related compounds.

Biological Activity

(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The compound is characterized by its unique tetrahydrocyclopenta structure fused with a pyrazole ring. Its molecular formula is C8_{8}H12_{12}N4_{4}·HCl, and it has a molecular weight of approximately 188.67 g/mol. The presence of the pyrazole moiety contributes to its biological activity, particularly in modulating various receptor systems.

Research indicates that this compound functions primarily as an N-type calcium channel blocker (Cav2.2 channels). These channels are crucial in neurotransmitter release and pain signaling pathways. By inhibiting these channels, the compound shows promise in pain management therapies.

Pain Modulation

A key study demonstrated the efficacy of this compound in a rat model of chronic pain induced by Complete Freund's Adjuvant (CFA). The results indicated that the compound significantly reduced pain-related behaviors in treated rats compared to controls, suggesting its potential as an analgesic agent .

Neuroprotective Effects

In addition to its analgesic properties, the compound has been investigated for neuroprotective effects. It has shown potential in protecting neuronal cells from apoptosis induced by amyloid-beta toxicity, which is relevant in Alzheimer's disease research .

Table 1: Summary of Biological Activities

Study ReferenceActivity InvestigatedFindings
N-type calcium channel blockerSignificant pain relief in CFA rat model
NeuroprotectionReduced apoptosis in neuronal cells
Antimicrobial propertiesInhibition of bacterial virulence factors

Pharmacological Applications

The pharmacological profiles suggest several applications:

  • Chronic Pain Management : As an N-type calcium channel blocker, it may be developed into a treatment for chronic pain conditions.
  • Neurodegenerative Diseases : Its neuroprotective effects position it as a candidate for therapies targeting Alzheimer's disease and other neurodegenerative disorders.

Q & A

Q. What controls are essential when assessing cytotoxicity of this compound in cancer cell lines?

  • Methodological Answer : Include:
  • Positive control : Doxorubicin (IC₅₀ ~1 µM in MCF-7).
  • Solvent control : DMSO ≤0.1% to avoid vehicle toxicity.
  • Resazurin assay : Validate metabolic activity post 48-hour exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride
Reactant of Route 2
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.